molecular formula C15H11FN2O2 B162652 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 50264-63-6

1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B162652
CAS No.: 50264-63-6
M. Wt: 270.26 g/mol
InChI Key: VRKPPEZAPRSYRE-UHFFFAOYSA-N
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Description

AB-FUBINACA metabolite 4 is a carboxylic acid indazole 4-fluorobenzyl metabolite of AB-FUBINACA, a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. AB-FUBINACA was initially developed for its potential therapeutic benefits but has since been identified in recreational drug markets .

Chemical Reactions Analysis

AB-FUBINACA metabolite 4 undergoes various chemical reactions, primarily involving oxidation and hydrolysis. The major metabolic pathways include:

    Terminal amide hydrolysis: This reaction involves the cleavage of the amide bond, resulting in the formation of carboxylic acid derivatives.

    Acyl glucuronidation: This reaction involves the conjugation of the carboxylic acid group with glucuronic acid, forming glucuronides.

Common reagents and conditions used in these reactions include human liver microsomes, hepatocytes, and various cofactors such as NADPH . The major products formed from these reactions are AB-FUBINACA carboxylic acid, hydroxy AB-FUBINACA carboxylic acid, and dihydrodiol AB-FUBINACA .

Mechanism of Action

The mechanism of action of AB-FUBINACA metabolite 4 involves its interaction with the cannabinoid type-1 receptor. As a metabolite of AB-FUBINACA, it is likely to exhibit reduced potency compared to the parent compound. The primary metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation, which result in the formation of less active metabolites . The molecular targets and pathways involved in its action are similar to those of other synthetic cannabinoids, primarily involving the endocannabinoid system .

Comparison with Similar Compounds

AB-FUBINACA metabolite 4 can be compared with other synthetic cannabinoid metabolites, such as AMB-FUBINACA and ADB-FUBINACA metabolites. These compounds share similar metabolic pathways, including terminal amide hydrolysis and hydroxylation . AB-FUBINACA metabolite 4 is unique in its specific structural features, such as the 4-fluorobenzyl moiety and the indazole core . Similar compounds include:

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKPPEZAPRSYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198261
Record name 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50264-63-6
Record name 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKC3GC8LAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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